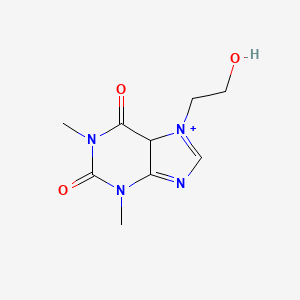

7-(-Hydroxyethyl)theophylline

Description

Overview of Theophylline (B1681296) and its Structural Modifications

Theophylline, chemically known as 1,3-dimethylxanthine, is a naturally occurring methylxanthine. uniroma1.it Its structure offers several positions for chemical alteration, which has been widely exploited in medicinal chemistry to modulate its biological activity. researchgate.net Modifications at the N1, N3, N7, and C8 positions have been shown to significantly influence the compound's properties and interactions with biological targets. uniroma1.it The introduction of various functional groups can alter its solubility, receptor binding affinity, and metabolic stability. biointerfaceresearch.com

Research Significance of 7-Position Substitution in Xanthine (B1682287) Derivatives

The N7 position of the xanthine nucleus is a common site for substitution, leading to a wide range of derivatives with diverse applications. derpharmachemica.comontosight.ai While substitutions at the N1 and N3 positions are often associated with enhanced bronchodilator effects and adenosine (B11128) receptor affinity, modifications at the N7 position can lead to a different pharmacological profile. researchgate.netnih.gov For instance, alkylation at the 7-position has been shown to decrease adenosine receptor antagonism and may reduce cardiac stimulation. researchgate.netnih.gov This makes 7-substituted theophylline derivatives, such as 7-(2-Hydroxyethyl)theophylline, valuable intermediates in the synthesis of new chemical entities with potentially improved therapeutic profiles. clockss.orgontosight.ai The presence of a reactive hydroxyl group in 7-(2-Hydroxyethyl)theophylline provides a convenient handle for further chemical transformations, making it a key building block in organic synthesis. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N4O3+ |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

7-(2-hydroxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |

InChI |

InChI=1S/C9H13N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5-6,14H,3-4H2,1-2H3/q+1 |

InChI Key |

MZZLGKPPDZEQSK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hydroxyethyl Theophylline

Conventional Synthetic Routes

The most common and direct methods for synthesizing 7-(2-hydroxyethyl)theophylline involve the alkylation of theophylline (B1681296). This approach leverages the reactivity of the theophylline molecule to introduce the 2-hydroxyethyl group at the N7 position.

Alkylation Reactions of Theophylline

The alkylation of theophylline is a foundational method for the synthesis of 7-(2-hydroxyethyl)theophylline. A typical procedure involves the reaction of theophylline with a suitable alkylating agent, such as 2-chloroethanol (B45725) or 1,2-dichloroethane. derpharmachemica.com The reaction is generally carried out in the presence of a base to facilitate the deprotonation of theophylline, making it a more potent nucleophile. The choice of solvent and base can significantly influence the reaction's efficiency and the resulting yield.

One established method involves dissolving theophylline in a sodium hydroxide (B78521) solution. derpharmachemica.com The basic medium promotes the formation of the theophylline anion, which then reacts with the alkylating agent. For instance, reacting theophylline with 2-chloroethanol in a 2N sodium hydroxide solution is a common practice. derpharmachemica.com

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of 7-(2-hydroxyethyl)theophylline. Due to the low solubility of theophylline in many organic solvents, finding an appropriate reaction medium can be challenging. derpharmachemica.com Research has shown that using a concentrated sodium hydroxide solution (e.g., 2N) can lead to yields exceeding 36%. derpharmachemica.com

Further enhancements in yield have been achieved through the addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) (TBA). derpharmachemica.comderpharmachemica.com When TBA is added to the reaction mixture of theophylline and 2-chloroethanol in a 2N sodium hydroxide solution, the yield can be significantly increased to around 80-86%. derpharmachemica.comderpharmachemica.com The catalyst facilitates the transfer of the theophylline anion from the aqueous phase to the organic phase where the alkylating agent is present, thereby accelerating the reaction. Another approach involves heating a suspension of 7-hydroxyethyltheophylline and 2-(p-chlorophenoxy)isobutyric acid in xylene with p-toluenesulfonic acid, which resulted in a 55% yield of the corresponding ester. chemicalbook.comprepchem.com

Interactive Table: Alkylation Reaction Conditions and Yields

| Alkylating Agent | Base | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloroethanol | 2N NaOH | None | Water | >36 | derpharmachemica.com |

| 2-Chloroethanol | 2N NaOH | Tetrabutylammonium (TBA) | Water | 86 | derpharmachemica.comderpharmachemica.com |

| 1,2-Dichloroethane | 2N NaOH | Tetrabutylammonium (TBA) | Water | 88 (for 7-(2-chloroethyl)theophylline) | derpharmachemica.com |

| 2-(p-chlorophenoxy)isobutyric acid | p-toluenesulfonic acid | None | Xylene | 55 | chemicalbook.comprepchem.com |

Derivatization from Related Xanthine (B1682287) Precursors

An alternative strategy for the synthesis of 7-(2-hydroxyethyl)theophylline involves the chemical modification of other xanthine derivatives. This can be a valuable approach, particularly when the desired starting materials are readily available or when specific stereochemistry is required.

Chemical Transformations of Dyphylline (B1671006)

Dyphylline, which is 7-(2,3-dihydroxypropyl)theophylline, can serve as a precursor for 7-(2-hydroxyethyl)theophylline. researchgate.netrxlist.comwikipedia.org One method involves the periodate (B1199274) oxidation of dyphylline to produce theophylline-7-acetaldehyde. researchgate.net This aldehyde intermediate can then be reduced to the desired 7-(2-hydroxyethyl)theophylline. researchgate.net This two-step process offers a pathway to the target molecule by leveraging the reactivity of the diol group in dyphylline.

Reduction Pathways from Aldehyde Intermediates

The reduction of theophylline-7-acetaldehyde is a key step in the derivatization from dyphylline. This transformation is typically achieved using a mild reducing agent. Sodium borohydride (B1222165) is an effective reagent for this purpose, selectively reducing the aldehyde to a primary alcohol without affecting the purine (B94841) ring system. researchgate.net This reduction step is generally high-yielding and provides a clean conversion to 7-(2-hydroxyethyl)theophylline.

Modern Synthetic Approaches and Novel Catalytic Systems

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of theophylline derivatives. While specific novel catalytic systems for the direct synthesis of 7-(2-hydroxyethyl)theophylline are not extensively detailed in the provided context, the broader field of xanthine chemistry points towards the use of innovative catalysts.

Theophylline and its derivatives have been explored as ligands in catalysis. researchgate.netnih.gov For instance, theophylline-based N-heterocyclic carbene (NHC) ligands have been used in metal-catalyzed reactions. nih.gov While not a direct synthesis of 7-(2-hydroxyethyl)theophylline, this highlights the potential for developing catalytic systems where a theophylline-derived catalyst could facilitate its own synthesis or the synthesis of related compounds. The use of microwave irradiation has also been shown to improve yields and reduce reaction times in the synthesis of other alkylated xanthine derivatives. researchgate.net

Future research may focus on developing direct, one-pot catalytic syntheses of 7-(2-hydroxyethyl)theophylline from readily available starting materials, potentially utilizing transition metal catalysts or biocatalytic approaches to enhance selectivity and sustainability.

Design and Synthesis of 7 Hydroxyethyl Theophylline Derivatives

Structure-Directed Design Principles for Novel Analogues

The design of novel 7-(2-hydroxyethyl)theophylline analogues is heavily influenced by structure-activity relationship (SAR) principles derived from extensive research on xanthine (B1682287) derivatives. Modifications at the N-7 position of the theophylline (B1681296) scaffold are known to significantly impact the resulting compound's interaction with biological targets, such as adenosine (B11128) receptors and phosphodiesterases. acs.orgnih.gov

Key design considerations often focus on the length, flexibility, and functional groups of the substituent at the 7-position. For instance, studies on various 7-substituted theophyllines have shown that the nature of this side chain can modulate the compound's activity. nih.govnih.gov The introduction of bulky or rigid groups, such as aromatic rings or heterocyclic systems, can enhance binding affinity to specific receptors. Furthermore, incorporating functional groups capable of forming hydrogen bonds or other non-covalent interactions is a common strategy.

The hydroxyl group of the 7-(2-hydroxyethyl) side chain is a critical site for derivatization. It serves as a synthetic handle to introduce a variety of moieties, including esters, ethers, and carbamates, allowing for the fine-tuning of properties like lipophilicity and metabolic stability. The overarching principle is to utilize the theophylline core as a scaffold and systematically alter the 7-position side chain to create analogues with tailored characteristics. nih.govresearchgate.net

Synthesis of Heterocyclic Conjugates

The reactive hydroxyl group of 7-(2-hydroxyethyl)theophylline is a key starting point for synthesizing a diverse range of heterocyclic conjugates. These synthetic strategies often involve converting the hydroxyl group into a more reactive intermediate or directly coupling it with other molecules.

The synthesis of alkylaryl and thioaryl ethers from 7-(2-hydroxyethyl)theophylline provides a pathway to introduce aromatic systems.

Alkylaryl Ethers: These derivatives can be synthesized through a nucleophilic substitution reaction. 7-(2-Hydroxyethyl)theophylline is treated with a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) to generate an alkoxide. This intermediate then reacts with a suitable chloromethylaryl compound, such as benzyl (B1604629) chloride or chloromethylbenzimidazole, via refluxing to yield the corresponding 7-(ethoxy-aryl)theophylline derivative. derpharmachemica.com

Thioaryl Ethers: For thioaryl conjugates, a two-step process is common. First, 7-(2-hydroxyethyl)theophylline is converted to its chloro-analogue, 7-(2-chloroethyl)theophylline (B172990), for example by reacting theophylline with 1,2-dichloroethane. google.com This chlorinated intermediate can then undergo a nucleophilic substitution reaction with a thioaryl compound, like thiophenol or 2-mercaptobenzimidazole, in a solvent such as ethanol (B145695) to produce the desired 7-(ethylthioaryl)theophylline derivative. derpharmachemica.com

Table 1: Synthesis of Alkylaryl and Thioaryl Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|

The introduction of amide and Schiff's base functionalities creates another class of derivatives with distinct chemical properties.

Amides: The synthesis of theophylline-linked amides can be achieved through various coupling methods. A common route involves first modifying the 7-(2-hydroxyethyl)theophylline to introduce a carboxylic acid or an amine. For example, theophylline can be alkylated with ethyl 2-bromoacetate, followed by hydrolysis to yield a theophylline-acetic acid derivative. nih.gov This acid can then be coupled with various amines using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to form the desired amide analogues. nih.gov

Schiff's Bases: The formation of Schiff's bases requires an amino-functionalized theophylline precursor. This can be prepared by first creating a hydrazide derivative. For instance, a theophylline-thioacetohydrazide can be synthesized and then reacted with a variety of aromatic aldehydes in ethanol with a catalytic amount of acetic acid. interesjournals.org The condensation reaction between the amino group of the hydrazide and the carbonyl group of the aldehyde yields the corresponding Schiff's base. interesjournals.orgzsmu.edu.ua

The functionalization with acetylene (B1199291) groups opens the door to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to form stable triazole rings.

Acetylene Functionalization: An acetylene group can be introduced by reacting a theophylline derivative containing a suitable leaving group with an acetylene-containing nucleophile. A straightforward method involves creating a theophylline-acetic acid intermediate, which is then coupled with propargyl alcohol using DCC and DMAP to yield a propargyl ester of theophylline. nih.gov Another approach is the direct alkylation of theophylline at the N-7 position using propargyl bromide. mdpi.com

Triazole Synthesis: The terminal alkyne of the propargylated theophylline derivative is a key precursor for synthesizing 1,2,3-triazoles. The CuAAC reaction involves treating the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov This reaction is highly efficient and regioselective, leading to the formation of 1,4-disubstituted triazole rings, thereby linking the theophylline core to another molecular entity through a stable triazole bridge. nih.govzsmu.edu.uafrontiersin.org

Table 2: Synthesis of Theophylline-Triazole Conjugates

| Step | Reaction | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Esterification | Theophylline-acetic acid, Propargyl alcohol, DCC, DMAP | Introduce a terminal alkyne group | nih.gov |

| 2 | Cycloaddition (Click Chemistry) | Propargylated theophylline, Azido-containing compound, CuSO₄·5H₂O, Sodium ascorbate | Form the 1,2,3-triazole ring | nih.govzsmu.edu.ua |

Methodologies for Diverse Alkylated Theophylline Analogues

Beyond the specific conjugates detailed above, various methodologies exist for creating a wide range of alkylated theophylline analogues starting from either theophylline itself or 7-(2-hydroxyethyl)theophylline. These methods often focus on the N-7 position, which is the most common site for alkylation. nih.gov

A general and widely used method involves the reaction of theophylline with an alkyl halide in the presence of a base. For example, 7-(2-chloroethyl)theophylline can be prepared by reacting theophylline with 1,2-dichloroethane. google.com This chlorinated derivative can then serve as a versatile intermediate for further substitutions, such as reacting it with piperazine (B1678402) derivatives to form more complex side chains. google.com

Another approach involves the chemical modification of a pre-existing side chain. The hydroxyl group of 7-(2,3-dihydroxypropyl)theophylline (Dyphylline), a close analogue, can be selectively tosylated. The resulting tosyloxy group is an excellent leaving group, which can be displaced by nucleophiles like the azide anion to create precursors for amines or triazoles. researchgate.net Similarly, specialized alkylating agents have been developed. For instance, N-methyl-N-methoxyethyleneoxycarbonylaminomethyl chlorides have been used to alkylate theophylline at the 7-position to create soft alkyl derivatives. nih.gov Furthermore, novel reagents like 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) have been employed for the selective alkylation of the imidazole (B134444) ring nitrogen in purine (B94841) systems, yielding hexafluoroisopropyl-containing analogues. beilstein-journals.org

Preclinical Pharmacological Research and Mechanisms of Action

Phosphodiesterase Enzyme Inhibition Studies

7-(β-Hydroxyethyl)theophylline, also known as etofylline (B1671713), is a methylxanthine derivative and a known phosphodiesterase (PDE) inhibitor. bertin-bioreagent.comcaymanchem.comcaymanchem.comscbt.com Its mechanism of action involves preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP), which leads to the relaxation of smooth muscles. medchemexpress.com

In Vitro Enzymatic Activity Assays

Differential Inhibition Profiles of Cyclic Nucleotide Phosphodiesterases

Methylxanthines, the class of compounds to which 7-(-Hydroxyethyl)theophylline belongs, were the first discovered inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.gov This class of enzymes includes multiple families, and the specificity and potency of inhibitors can vary significantly among them. nih.gov While it is established that this compound acts as a PDE inhibitor, detailed comparative data on its specific inhibition profile against different cyclic nucleotide phosphodiesterase families (e.g., PDE1, PDE2, PDE3, PDE4, PDE5) is not extensively detailed in the provided search results. The parent compound, theophylline (B1681296), is known to competitively inhibit type III and type IV phosphodiesterases. drugbank.com The development of thousands of related compounds has aimed to improve potency and specificity for various PDE subtypes for therapeutic purposes. nih.gov

In Vivo Preclinical Studies on Bronchoconstriction Modulation

Attenuation of Mediator-Induced Bronchial Responses

Preclinical studies in animal models have demonstrated the efficacy of this compound in mitigating bronchoconstriction induced by various inflammatory mediators. In an anesthetized guinea pig model of bronchial asthma, 7-(β-Hydroxyethyl)theophylline was shown to reduce bronchoconstriction induced by histamine, 5-hydroxytryptamine (serotonin), and bradykinin. bertin-bioreagent.comcaymanchem.comcaymanchem.com This protective effect against mediator-induced bronchoconstriction underscores its potential as a bronchodilator. nih.gov

Comparative Efficacy in Animal Models of Respiratory Challenges

When compared to its parent compound, theophylline, and other N-7-substituted derivatives, this compound has shown effectiveness in reducing mediator-induced bronchoconstriction in guinea pigs. nih.gov However, the effective doses of etofylline were noted to be much higher than those of theophylline, indicating that theophylline is a more potent compound in this regard. nih.gov Another study in mice with pulmonary damage induced by P. aeruginosa showed that doxofylline (B1670904), a related methylxanthine, and its deuterated analogue d7-doxofylline, significantly reduced the number of bronchoalveolar lavage cells and lung edema. nih.gov

Antineoplastic Efficacy in Preclinical Cancer Models

Emerging research has highlighted the potential antineoplastic properties of this compound.

A study investigated the in-vitro and in-vivo anticancer potential of 7-(2-hydroxyethyl)theophylline (HET) on murine B16-F10 and human Sk-Mel 110 metastatic melanoma cell lines. nih.gov The research found that HET's effects on cell proliferation were linked to the induction of differentiation, as evidenced by increased intracellular transglutaminase activity. nih.gov Furthermore, in-vivo studies involving the oral administration of HET to C57BL6/N mice that had been intravenously injected with B16-F10 cells resulted in a significant reduction in the frequency of lung metastases. nih.gov These findings suggest that this compound possesses notable in-vivo antimetastatic capabilities. nih.gov

The broader class of methylxanthines, including theophylline, has been studied for its anti-cancer activities. Theophylline has been shown to suppress cell survival and colony formation in HeLa cells and induce apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.net These effects are thought to be mediated, at least in part, by the downregulation of the splicing factor SRSF3. nih.govresearchgate.net

In Vitro Cellular Proliferation and Differentiation Investigations

7-(2-Hydroxyethyl)theophylline, also known as Etofylline, has been the subject of preclinical investigations to determine its effects on cancer cells. Research has demonstrated its potential as an antineoplastic agent by influencing cellular proliferation and inducing differentiation.

In a key study, the in vitro effects of 7-(2-Hydroxyethyl)theophylline (HET) were evaluated on murine B16-F10 and human Sk-Mel 110 metastatic melanoma cell lines. nih.gov The findings indicated that HET has a notable impact on inhibiting the proliferation of these cancer cells. This antiproliferative effect was found to be directly linked to the compound's ability to induce cellular differentiation, a process where cancer cells are coaxed into becoming more mature, less aggressive cell types. nih.gov The effect of methylxanthines, the class of compounds to which 7-(2-Hydroxyethyl)theophylline belongs, on melanoma cell differentiation has been well-documented, and this study provides specific evidence for this analogue. nih.gov

| Cell Line | Organism | Cancer Type | In Vitro Effect of 7-(2-Hydroxyethyl)theophylline | Reference |

| B16-F10 | Murine | Metastatic Melanoma | Inhibition of proliferation, Induction of differentiation | nih.gov |

| Sk-Mel 110 | Human | Metastatic Melanoma | Inhibition of proliferation, Induction of differentiation | nih.gov |

Impact on Cellular Adhesion and Metastatic Potential in Vivo

Beyond its effects on proliferation, the preclinical evaluation of 7-(2-Hydroxyethyl)theophylline has extended to its influence on processes critical to cancer metastasis, namely cellular adhesion and the formation of secondary tumors in vivo.

The same research that established its antiproliferative effects also investigated the role of this methylxanthine in controlling the in vitro adhesion of melanoma cells. nih.gov Subsequently, these findings were translated to an in vivo model. In experiments involving C57BL6/N mice that were intravenously injected with B16-F10 melanoma cells, the oral administration of 7-(2-Hydroxyethyl)theophylline markedly reduced the frequency of lung metastases. nih.gov The collective results from these experiments demonstrated that 7-(2-Hydroxyethyl)theophylline possesses a significant in vivo antimetastatic capability, highlighting its potential to control the spread of cancer. nih.gov

| Model | Study Type | Key Findings | Reference |

| Melanoma Cells | In Vitro | Control of cellular adhesion | nih.gov |

| C57BL6/N Mice with B16-F10 Cells | In Vivo | Markedly reduced frequency of lung metastases | nih.gov |

Molecular Mechanisms of Cellular Differentiation Induction

The investigation into how 7-(2-Hydroxyethyl)theophylline exerts its effects has pointed to specific molecular pathways. The induction of differentiation in melanoma cells, a key aspect of its anticancer activity, has been linked to an increase in the activity of a specific enzyme. nih.gov

Studies have demonstrated that the effects of 7-(2-Hydroxyethyl)theophylline on cell proliferation are related to the induction of differentiation, which was mechanistically evidenced by an increased activity of intracellular transglutaminase. nih.gov Transglutaminases are enzymes that catalyze the formation of cross-links between proteins, and their activity is often associated with the terminal differentiation of cells. The observation that this enzyme's activity increases in melanoma cells upon treatment with 7-(2-Hydroxyethyl)theophylline provides a direct molecular link to the compound's differentiation-inducing effects. nih.govuniroma2.it

Anti-inflammatory and Immunomodulatory Investigations

7-(2-Hydroxyethyl)theophylline is a derivative of theophylline and belongs to the methylxanthine class of compounds. wikipedia.org Like its parent compound, it is recognized as a phosphodiesterase (PDE) inhibitor, a mechanism that contributes to its bronchodilatory and anti-inflammatory effects. drugbank.comcaymanchem.com The anti-inflammatory and immunomodulatory actions of theophylline, and by extension its derivatives, are complex and involve several molecular pathways that are distinct from PDE inhibition. drugbank.compnas.org

Activation of Histone Deacetylases

A primary molecular mechanism for the anti-inflammatory action of theophylline at low, therapeutic concentrations is the activation of histone deacetylases (HDACs), particularly HDAC2. pnas.orgnih.govnih.gov Histone acetylation is crucial for the transcription of inflammatory genes. nih.gov Corticosteroids, a cornerstone of anti-inflammatory therapy, work in part by recruiting HDACs to the sites of active gene transcription, which reverses histone acetylation and suppresses these genes. pnas.orgnih.gov

In inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD), HDAC activity is reduced, leading to corticosteroid resistance. nih.govdrugbank.com Research has shown that theophylline can directly increase HDAC activity in various cells, including epithelial cells and macrophages. pnas.orgnih.gov This action restores the ability of corticosteroids to effectively suppress inflammatory gene expression. nih.govdrugbank.com This mechanism is considered separate from the compound's effects on phosphodiesterase or adenosine receptors. nih.govresearchgate.net

Inhibition of Phosphoinositide 3-Kinase-δ Pathways

The mechanism by which theophylline activates HDAC2 has been further elucidated and is linked to the inhibition of the phosphoinositide 3-kinase-δ (PI3K-δ) pathway. mdpi.com The PI3K-δ isoform is predominantly expressed in leukocytes and is central to inflammatory cell function. nih.gov

Oxidative stress, a key feature of inflammatory lung diseases, can activate PI3K-δ. nih.gov This activation is linked to the reduction of HDAC2 activity and the subsequent development of corticosteroid insensitivity. nih.govnih.gov Studies have demonstrated that low concentrations of theophylline act as a potent and selective inhibitor of oxidant-activated PI3K-δ. mdpi.comnih.gov By inhibiting this pathway, theophylline prevents the downstream reduction of HDAC2 activity, thereby preserving or restoring the anti-inflammatory action of corticosteroids. nih.gov Selective inhibitors of PI3K-δ have been shown to mimic these effects of theophylline, confirming this pathway as a key therapeutic target. nih.gov

Synergistic Molecular Interactions with Corticosteroids

The molecular mechanisms of HDAC activation and PI3K-δ inhibition by theophylline lead to a significant synergistic interaction with corticosteroids. pnas.orgresearchgate.net This synergy is particularly relevant in managing inflammatory diseases where corticosteroid effectiveness may be diminished, such as in COPD or severe asthma. nih.govnih.gov

By increasing HDAC activity, theophylline enhances the pool of this enzyme available for recruitment by glucocorticoid receptors to the site of inflammation. pnas.orgnih.gov This enhances the suppression of inflammatory genes beyond what either drug could achieve alone. researchgate.net This cooperative interaction effectively reverses corticosteroid resistance. nih.gov The combined use of low-dose theophylline and corticosteroids has been shown to be more effective at reducing inflammation than either treatment used as a monotherapy. nih.gov This synergistic relationship, rooted in the inhibition of PI3K-δ and the subsequent restoration of HDAC2 function, provides a strong rationale for the combination therapy in treating chronic inflammatory diseases. nih.gov While some drug interaction databases note that corticosteroids may alter theophylline concentrations and that co-administration could increase the risk of hypokalemia, the molecular synergy at the level of inflammatory gene expression is well-established for theophylline. mdpi.comdrugs.com

Developmental Biology Studies in Model Organisms

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for assessing the pharmacological and toxicological effects of chemical compounds, owing to its rapid external development, optical transparency, and the high degree of genetic and physiological conservation with mammals. plos.org Studies utilizing this model have provided insights into the developmental effects of 7-(β-Hydroxyethyl)theophylline.

Exposure of zebrafish embryos to 7-(β-Hydroxyethyl)theophylline has been shown to impact their development and locomotor activity. medchemexpress.com In one study, incubation of embryos in solutions containing the compound at concentrations ranging from 100 to 1000 mg/L for 24, 48, and 72 hours post-fertilization resulted in a range of developmental abnormalities. medchemexpress.com

At 24 hours, embryos exhibited curling and contraction. medchemexpress.com By 48 and 72 hours, there was a noticeable impairment in the vitality of the embryos, along with a reduction in swimming speed. medchemexpress.com Furthermore, the compound was observed to affect somite formation, leading to movement defects. medchemexpress.com Other notable deformities included abnormal heartbeat and impaired blood circulation. medchemexpress.com

| Time Point (hours post-fertilization) | Observed Effects |

|---|---|

| 24 | Curling and contraction of embryos |

| 48 | Impaired vitality, slowed swimming speed, affected somite formation, movement defects, abnormal heartbeat, abnormal blood circulation, deformities |

| 72 | Impaired vitality, slowed swimming speed, affected somite formation, movement defects, abnormal heartbeat, abnormal blood circulation, deformities |

The precise mechanisms underlying the observed developmental effects of 7-(β-Hydroxyethyl)theophylline in zebrafish embryos are not yet fully elucidated. However, its known pharmacological action as a phosphodiesterase (PDE) inhibitor provides a potential explanatory framework. medchemexpress.combertin-bioreagent.compatsnap.com PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including those governing embryonic development. medchemexpress.com

By inhibiting PDEs, 7-(β-Hydroxyethyl)theophylline leads to an increase in intracellular cAMP levels. medchemexpress.compatsnap.com Alterations in cAMP signaling pathways are known to have profound effects on developmental processes. While direct evidence linking PDE inhibition by 7-(β-Hydroxyethyl)theophylline to the specific developmental abnormalities observed in zebrafish is still required, it represents a plausible mechanistic pathway.

Another potential mechanism of action is the antagonism of adenosine receptors. patsnap.com Adenosine and its receptors play significant roles in regulating various physiological processes, and their modulation can impact development.

It is important to note that one study indicated that 7-(β-Hydroxyethyl)theophylline did not affect the membrane boundary potential in model lipid bilayers, suggesting that its biological effects may not be primarily mediated through a general influence on cell membrane properties. frontiersin.org

Other Biological Activities in Animal Models

Beyond developmental studies, research in other animal models has revealed additional biological activities of 7-(β-Hydroxyethyl)theophylline.

In a murine model of metastatic melanoma, oral administration of 7-(β-Hydroxyethyl)theophylline to C57BL6/N mice that had been intravenously injected with B16-F10 melanoma cells resulted in a marked reduction in the frequency of lung metastases. nih.gov This suggests a potential antimetastatic capability for the compound. The study also reported on the in-vitro effects on melanoma cell lines, where it was shown to induce differentiation. nih.gov

In an anesthetized guinea pig model of bronchial asthma, 7-(β-Hydroxyethyl)theophylline was found to reduce bronchoconstriction induced by histamine, 5-hydroxytryptamine, and bradykinin. bertin-bioreagent.com This bronchodilator effect is consistent with its classification as a methylxanthine and its mechanism as a PDE inhibitor, which leads to smooth muscle relaxation. medchemexpress.combertin-bioreagent.compatsnap.com

Furthermore, a study involving intratracheal administration in rats demonstrated that 7-(β-Hydroxyethyl)theophylline, when coated with mannose-anchored N,N,N-trimethyl chitosan (B1678972) nanoparticles, could be safely delivered to the lungs. medchemexpress.com

| Animal Model | Biological Activity | Reference |

|---|---|---|

| Murine (C57BL6/N mice) | Reduced lung metastases of B16-F10 melanoma cells | nih.gov |

| Guinea Pig (anesthetized) | Reduced histamine, 5-hydroxytryptamine, and bradykinin-induced bronchoconstriction | bertin-bioreagent.com |

| Rat | Safe for pulmonary administration when delivered via specific nanoparticles | medchemexpress.com |

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, and Elimination Profiles in Animal Models

The absorption, distribution, and elimination of 7-(β-Hydroxyethyl)theophylline are largely inferred from studies on theophylline (B1681296) and doxofylline (B1670904) in various animal models. When administered orally, doxofylline is rapidly absorbed in rats and metabolized in the liver, with 7-(β-Hydroxyethyl)theophylline being its chief metabolite. nih.gov This metabolite is distributed throughout body tissues, including the brain, without significant accumulation. nih.gov

Theophylline, the parent compound, is rapidly and completely absorbed in rats and dogs. oecd.org It distributes to all organs except for adipose tissue in rats and readily crosses the placenta, with no blood-brain barrier observed. oecd.org In foetal sheep, theophylline administered to the foetus shows rapid distribution across the placenta into the maternal circulation. nih.gov Protein binding of theophylline in foetal sheep serum was found to be approximately 30% lower than in maternal serum (29.7% vs. 42.0%). nih.gov

Elimination half-life is dose-dependent and varies between species. oecd.org In dogs, the mean elimination half-life of theophylline has been reported as 5.7 hours, with an apparent volume of distribution of 0.82 L/kg. nih.gov Studies on a modified-release theophylline product in dogs showed a terminal half-life of 8.67 hours. researchgate.net In rats, the elimination half-life ranges from 1.2 to 4 hours. oecd.org The primary route of elimination is through metabolism in the liver, with metabolites excreted in the bile and ultimately eliminated in the urine. oecd.org

Table 1: Selected Pharmacokinetic Parameters of Theophylline in Animal Models This table summarizes pharmacokinetic data for the parent compound theophylline, which provides context for the expected profile of its derivative, 7-(β-Hydroxyethyl)theophylline.

| Parameter | Species | Value | Source |

| Elimination Half-Life (t½) | Dog | 5.7 ± (not specified) hours | nih.gov |

| Dog (modified release) | 8.67 ± 1.62 hours | researchgate.net | |

| Rat | 1.2 - 4 hours | oecd.org | |

| Foetal Sheep | 7.37 ± 1.22 hours | nih.gov | |

| Volume of Distribution (Vd) | Dog | 0.82 L/kg | nih.gov |

| Foetal Sheep | 44.62 ± 11.45 L | nih.gov | |

| Oral Bioavailability (F) | Dog | 91% | nih.gov |

| Dog (modified release) | 96.2 ± 32.9% | researchgate.net | |

| Protein Binding | Sheep (maternal serum) | 42.0 ± 3.6% | nih.gov |

| Sheep (foetal serum) | 29.7 ± 4.4% | nih.gov |

Metabolic Pathways and Metabolite Identification

7-(β-Hydroxyethyl)theophylline is a primary metabolite of doxofylline. nih.gov The metabolism of xanthine (B1682287) derivatives like theophylline and its analogues is extensive and occurs primarily in the liver. oecd.orgdrugbank.com The metabolic pathways for theophylline involve demethylation and hydroxylation. drugbank.com The main metabolites of theophylline are 1,3-dimethyluric acid (1,3-DMU), 1-methylxanthine (B19228) (1-MX), and 3-methylxanthine (B41622) (3-MX). drugbank.comasm.org Subsequently, 1-methylxanthine is further metabolized to 1-methyluric acid (1-MU). drugbank.com These biotransformation processes are mediated by a combination of cytochrome P450 enzymes and other enzyme systems. drugbank.comasm.org

The metabolism of theophylline is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. asm.org In vitro studies using human liver microsomes and cDNA-expressed human CYP isoforms have identified CYP1A2 as the primary enzyme responsible for theophylline metabolism at therapeutic concentrations. nih.govnih.gov CYP1A2 catalyzes both the N-demethylation and 8-hydroxylation of theophylline, leading to the formation of its major metabolites. nih.gov

While CYP1A2 is the high-affinity enzyme, other isoforms contribute, particularly at higher substrate concentrations. nih.govnih.gov CYP2E1 has been identified as a low-affinity, high-capacity isoform involved in theophylline's 8-hydroxylation. nih.gov The involvement of CYP2E1 may explain the non-linear elimination kinetics observed for theophylline. nih.gov Other isoforms, such as CYP1A1, may play a role when induced, while CYP2D6 has only a minor role, and CYP3A4 appears to be inactive in theophylline metabolism. nih.gov

Table 2: Role of Human Cytochrome P450 Isoforms in Theophylline Metabolism This table outlines the contribution of different CYP enzymes to the metabolism of theophylline, the parent compound of 7-(β-Hydroxyethyl)theophylline.

| CYP Isoform | Role in Theophylline Metabolism | Affinity/Capacity | Key Metabolites Formed | Source |

| CYP1A2 | Major role; primary enzyme at therapeutic concentrations | High Affinity, Low Capacity | 1,3-dimethyluric acid, 1-methylxanthine, 3-methylxanthine | nih.govnih.gov |

| CYP2E1 | Contributes at high concentrations | Low Affinity, High Capacity | 1,3-dimethyluric acid | nih.govnih.gov |

| CYP1A1 | Minor role; may be important when induced | High Affinity | (not specified) | nih.gov |

| CYP2D6 | Minor role | Low Affinity | (not specified) | nih.gov |

| CYP3A4 | Not active/No significant role | Low Affinity | (not specified) | nih.govnih.gov |

Beyond the cytochrome P450 system, other enzymes contribute to the metabolic cascade of theophylline and its derivatives. Xanthine oxidase (XO) is a key non-CYP enzyme involved in this process. drugbank.comasm.org Specifically, xanthine oxidase catalyzes the hydroxylation of 1-methylxanthine (a CYP1A2-mediated metabolite of theophylline) to form 1-methyluric acid. drugbank.comasm.orgnih.gov The metabolic transformation of 1-methylxanthine to 1-methyluric acid is not believed to involve cytochrome P-450 enzymes. asm.org Inhibition of xanthine oxidase can alter the metabolic profile of theophylline, leading to an increase in the excretion of 1-methylxanthine and a corresponding decrease in 1-methyluric acid. nih.gov Another enzyme, theophylline oxidase, has also been identified, which directly converts theophylline to 1,3-dimethyluric acid. nih.gov

Pharmacokinetic Interaction Studies in Preclinical Systems

Pharmacokinetic interactions with theophylline and its derivatives are common and typically occur when co-administered drugs alter the rate of metabolism. nih.govdrugs.com These interactions are primarily due to the induction or inhibition of the CYP enzymes responsible for their clearance, especially CYP1A2. nih.gov

In vitro studies have demonstrated these interactions mechanistically. For instance, a study of caffeine (B1668208) and theophylline biotransformation using human liver microsomes showed that theophylline acts as a competitive inhibitor of caffeine metabolism, which is also mediated by CYP1A2. researchgate.net In this particular study, 7-(β-hydroxyethyl)theophylline was utilized as an internal standard for the assay. researchgate.net

Table 3: Examples of Preclinical Pharmacokinetic Interactions with Theophylline This table provides examples of compounds that interact with theophylline metabolism, which may also apply to 7-(β-Hydroxyethyl)theophylline due to shared metabolic pathways.

| Interacting Drug | Mechanism of Interaction | Effect on Theophylline Clearance | Source |

| Phenobarbitone | Enzyme induction | Increased (~30%) | nih.gov |

| Phenytoin | Enzyme induction | Increased (~40-50%) | nih.gov |

| Rifampicin | Enzyme induction | Increased (~20-25%) | nih.gov |

| Erythromycin | Enzyme inhibition | Decreased (~25%) | nih.gov |

| Cimetidine | Enzyme inhibition (CYP1A2) | Decreased (~30% or more) | nih.gov |

| Oral Contraceptives | Enzyme inhibition | Decreased (~30% or more) | nih.gov |

| Allopurinol | Xanthine Oxidase inhibition | Decreased (~20% at high doses) | nih.gov |

| Caffeine | Competitive inhibition (CYP1A2) | (Inhibits metabolism of CYP1A2 substrates) | researchgate.net |

| Febuxostat | Xanthine Oxidase inhibition | No significant effect on plasma clearance | nih.gov |

In Vitro and In Vivo Dissolution and Release Investigations

The dissolution and release characteristics of xanthine derivatives are critical for determining their absorption and bioavailability. Numerous studies have investigated these properties for various theophylline formulations. In vitro dissolution is commonly evaluated using USP paddle apparatus methods, often in media of varying pH to simulate the gastrointestinal tract, such as pH 6.8 phosphate (B84403) buffer. scispace.comnih.gov

Studies have shown that the release of theophylline can be controlled by formulating it within different polymeric matrices, such as hydrophilic (e.g., hydroxypropyl methylcellulose) and hydrophobic (e.g., glyceryl behenate) types. scispace.com The release from these matrices is often diffusion-controlled, following Higuchi square root kinetics. scispace.comresearchgate.net Floating capsule formulations have also been developed to prolong gastric residence time and provide controlled release over 12 hours. nih.gov

In vivo release behavior has been assessed in animal models. A study comparing controlled-release theophylline beads in dogs, cynomolgus monkeys, and minipigs found significant interspecies differences. nih.gov The in vivo release and relative bioavailability were highest in monkeys (80.0%), and the in vivo data correlated well with in vitro dissolution results. nih.gov In contrast, dogs and minipigs showed lower bioavailability (33.1% and 47.0%, respectively) and a poor in vitro-in vivo correlation, highlighting the importance of selecting an appropriate animal model for such studies. nih.gov A comparison of sustained-release and conventional tablets of a theophylline and 7-(β-hydroxyethyl)theophylline combination showed that the sustained-release formulation provided significantly retarded absorption and more uniform steady-state serum levels over 12 hours. nih.gov

Table 4: Summary of In Vitro Dissolution Studies for Theophylline Formulations

| Formulation Type | Key Findings | Release Kinetics/Mechanism | Source |

| Hydrophilic & Hydrophobic Matrices | Release rates can be modulated by polymer type and amount. | Diffusion-controlled (Higuchi model), Erosion | scispace.com |

| Sustained-Release Suppositories | Microspheres within suppositories provided sustained release. | Diffusion-controlled (Higuchi model) | researchgate.net |

| Floating Capsules | Showed good buoyancy and controlled release for over 12 hours. | (not specified) | nih.gov |

| Sustained-Release Tablets | Release prolonged up to 12 hours using various polymers (HPMC, Eudragit, Chitosan). | (not specified) | japtronline.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Correlational Studies of Molecular Descriptors and Biological Activity

QSAR studies on 7-substituted theophylline (B1681296) derivatives have sought to establish mathematical relationships between the physicochemical properties of the molecules and their biological activities. These studies utilize molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.

Another QSAR study on a different set of seventeen theophylline derivatives, investigated as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1) for potential anticancer activity, identified several crucial molecular descriptors. researchgate.netajol.inforesearchgate.net This study, while not focused on bronchodilatory effects, provides valuable insight into the types of descriptors that are significant for the biological activity of theophylline derivatives. The descriptors found to be important included hydrophobicity (LogP), molecular weight (MW), polarizability (Pol), molar refractivity (MR), surface area (S), volume (V), hydration energy (HE), and the dipole moment (DM). researchgate.netajol.inforesearchgate.net

The following table summarizes the types of molecular descriptors that have been shown to be significant in QSAR models of theophylline derivatives and their general influence on biological activity.

| Molecular Descriptor Category | Specific Descriptor Examples | General Impact on Biological Activity of Theophylline Derivatives |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the site of action. Optimal hydrophobicity is often required for good activity. |

| Steric Properties | Molecular Weight (MW), Molar Refractivity (MR), Molecular Volume (V) | The size and shape of the substituent at the 7-position can significantly impact how the molecule fits into a receptor or active site. |

| Electronic Properties | Dipole Moment (DM), Polarizability (Pol) | These descriptors relate to the electronic distribution within the molecule and its ability to engage in electrostatic interactions with biological targets. |

| Thermodynamic Properties | Hydration Energy (HE) | Affects the solubility of the compound in aqueous environments, which is crucial for its bioavailability. |

This table is a summary of descriptor types found to be relevant in QSAR studies of theophylline derivatives and does not represent a specific dataset for 7-(-Hydroxyethyl)theophylline.

Influence of Substituent Effects on Receptor Binding and Enzyme Inhibition

The nature of the substituent at the 7-position of the theophylline ring system has a profound impact on the compound's affinity for its biological targets, primarily adenosine (B11128) receptors and phosphodiesterase (PDE) enzymes.

Theophylline itself is a non-selective antagonist of adenosine receptors and a weak inhibitor of PDEs. nih.govrndsystems.com The introduction of a substituent at the 7-position, such as the hydroxyethyl (B10761427) group in this compound, can modulate this activity. Generally, substitution at the 7-position tends to decrease bronchodilator potency compared to the parent theophylline molecule.

For adenosine receptor binding, small hydrophobic groups at the 1-, 3-, or 7-positions are generally better tolerated than at the 8-position. nih.gov However, the introduction of the polar hydroxyethyl group at the 7-position in this compound results in a compound that is considered a weak phosphodiesterase inhibitor. nih.gov This suggests that the polarity and hydrogen-bonding capability of the hydroxyethyl group may not be optimal for strong interactions with the active site of PDEs or adenosine receptors, at least in the context of bronchodilation.

The table below summarizes the general effects of substituents at the 7-position of theophylline on its primary biological activities.

| Target | General Effect of 7-Position Substitution | Specific Impact of the -CH₂CH₂OH Group |

| Adenosine Receptors | Can either increase or decrease affinity depending on the nature of the substituent. Affinity is often influenced by the size, shape, and polarity of the group. | The polar, flexible hydroxyethyl group generally leads to weaker antagonism at adenosine receptors compared to theophylline. |

| Phosphodiesterase (PDE) Enzymes | Typically decreases inhibitory potency compared to theophylline. | Results in a weak PDE inhibitor. The hydrophilic nature of the substituent may hinder optimal binding within the hydrophobic regions of the PDE active site. |

This table provides a generalized summary of substituent effects based on the available literature and is not based on a single comparative study.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for separating 7-(2-Hydroxyethyl)theophylline from other substances and for its precise quantification. Techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of 7-(2-Hydroxyethyl)theophylline, often in simultaneous estimation with its parent compound, theophylline (B1681296). rjptonline.org The development of a robust HPLC method involves optimizing several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

A common approach utilizes a C18 column as the stationary phase. rjptonline.orgwisdomlib.org The mobile phase is typically a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer (pH 3.0) in a 75:25 v/v ratio has been successfully used. rjptonline.org Another validated method employed a mobile phase of 10mM potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (B52724) in a 90:10 ratio. jocpr.com Detection is commonly performed using a UV detector, with wavelengths around 241 nm or 272 nm being effective for monitoring the elution of the compound. rjptonline.orgjocpr.com

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate. jocpr.com Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. For example, linearity has been established in the concentration range of 50-250 µg/ml for 7-(2-Hydroxyethyl)theophylline. rjptonline.org

Precision: This assesses the closeness of agreement among a series of measurements. The relative standard deviation (RSD) for precision studies is typically required to be within 2%. jocpr.com

Accuracy: Determined by recovery studies, this parameter shows how close the measured value is to the true value. asianpubs.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. jocpr.com

Under optimized conditions, 7-(2-Hydroxyethyl)theophylline can be well-separated from related compounds like theophylline, with typical retention times being approximately 2.78 minutes or 6.4 minutes depending on the specific method. rjptonline.orgjocpr.com

Table 1: HPLC Method Parameters for 7-(2-Hydroxyethyl)theophylline Analysis

| Parameter | Method 1 | Method 2 |

| Column | C18 | YMC Pack-ODS-AQ (150 x 4.6 mm) |

| Mobile Phase | Methanol : Phosphate Buffer (pH 3.0) (75:25 v/v) | 10mM KH₂PO₄ : Acetonitrile (90:10 v/v), pH 4.5 |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Detection Wavelength | 241 nm | 272 nm |

| Retention Time | 2.78 min | 6.4 min |

| Linearity Range | 50-250 µg/ml | Not specified |

| Reference | rjptonline.org | jocpr.com |

Specialized Chromatographic Separation Procedures (e.g., Anion-Exchange)

Beyond standard reverse-phase techniques, specialized chromatographic procedures like ion-exchange chromatography can be employed for specific separation challenges. A notable application involves the separation of 7-(2-Hydroxyethyl)theophylline from theophylline using a strong anion-exchange resin. nih.gov

In this procedure, a diluted sample is passed through a chromatographic column packed with the anion-exchange resin. Theophylline, being acidic, is retained by the resin, while the neutral 7-(2-Hydroxyethyl)theophylline derivative passes through it and is collected. nih.gov Subsequently, the retained theophylline can be eluted from the column using a strong eluent like 1 N Hydrochloric acid. nih.gov This method allows for the effective separation and subsequent individual quantification of both compounds, which can then be analyzed spectrophotometrically. nih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the molecular structure of 7-(2-Hydroxyethyl)theophylline and can also be used for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the compound's fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of 7-(2-Hydroxyethyl)theophylline. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide a map of the atoms within the molecule. chemicalbook.comveeprho.com

¹H NMR Spectrum: The proton NMR spectrum of 7-(2-Hydroxyethyl)theophylline would show characteristic signals corresponding to each unique proton environment. Key signals would include two singlets for the two N-methyl groups (N1 and N3), a singlet for the C8 proton, and two triplets for the two methylene (B1212753) groups (-CH₂-) of the hydroxyethyl (B10761427) side chain at the N7 position. chemicalbook.com A broad singlet would also be present for the hydroxyl (-OH) proton.

¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on the carbon skeleton. It would display distinct signals for the two carbonyl carbons (C2 and C6), the carbons of the purine (B94841) ring system, the two N-methyl carbons, and the two carbons of the N7-hydroxyethyl substituent. veeprho.com

Advanced NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, further confirming the assigned structure. veeprho.com

Mass Spectrometry (MS) for Compound Identification and Fragmentation

Mass spectrometry is used to determine the molecular weight and elemental composition of 7-(2-Hydroxyethyl)theophylline. chemicalbook.comnih.gov The compound has a molecular formula of C₉H₁₂N₄O₃ and a molecular weight of approximately 224.22 g/mol . pharmacyjournal.inasianpharmtech.com In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M+H]⁺ or M⁺) is measured, which would be approximately 225 or 224, respectively. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 7-(2-Hydroxyethyl)theophylline, a primary fragmentation pathway would involve the cleavage of the N7-substituent. This could result in the loss of the hydroxyethyl group (-CH₂CH₂OH) or a smaller fragment like formaldehyde (B43269) (CH₂O) from the side chain. The resulting fragment ions help to confirm the identity and structure of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used for this type of analysis. nih.gov Deuterated versions of the compound, such as 7-(β-Hydroxyethyl)theophylline-d6, can be used as internal standards for precise quantification by GC- or LC-MS. caymanchem.com

Ultraviolet-Visible (UV-Vis) Spectrophotometric Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantitative determination of organic compounds possessing chromophores. The chemical structure of 7-(-Hydroxyethyl)theophylline, which includes a purine-2,6-dione (B11924001) system, contains conjugated double bonds that absorb ultraviolet radiation, making it suitable for analysis by this method.

The quantification of this compound via UV-Vis spectrophotometry is based on the Beer-Lambert law. This principle states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax), where the compound exhibits its strongest response, ensuring the highest sensitivity and accuracy.

The reported λmax for this compound varies slightly depending on the solvent used for analysis. In methanol, the standard solution shows a λmax at 273 nm. iosrjournals.org Other studies have reported a λmax of 272 nm and 274 nm. nih.govcaymanchem.comchemsrc.com This slight variation is typical and can be attributed to the effect of different solvent environments on the chromophore.

Table 1: Spectrophotometric Properties of this compound

| Parameter | Value | Solvent/Conditions | Source(s) |

|---|---|---|---|

| λmax | 272 nm | Diluted syrup in 1 N HCl | nih.gov |

| λmax | 272 nm | Not specified | chemsrc.com |

| λmax | 273 nm | Methanol | iosrjournals.org |

| λmax | 274 nm | Not specified | caymanchem.com |

Detailed Research Findings

Research has demonstrated the application of UV-Vis spectrophotometry for the quantification of this compound, both alone and in combination with other substances. A significant challenge in its quantification is the frequent presence of its parent compound, theophylline, in pharmaceutical formulations. iosrjournals.org Since both compounds possess the same purine chromophore, their UV absorption spectra almost completely overlap, making it impossible to distinguish between them using conventional UV spectrophotometry. iosrjournals.org

To address this issue, several advanced methodologies have been developed:

Chromatographic Separation with UV-Vis Detection: One effective approach involves the initial separation of this compound from theophylline using chromatography, followed by spectrophotometric quantification. A simple method utilizing a strong anion-exchange resin column has been successfully employed. nih.gov In this procedure, a diluted syrup sample is passed through the column, which retains the acidic theophylline while allowing the neutral this compound derivative to pass through. nih.gov The eluate containing this compound can then be quantified by measuring its absorbance at 272 nm. nih.gov

Chemometric-Assisted Spectrophotometry: Chemometrics provides mathematical and statistical tools to resolve overlapping spectral data. iosrjournals.org For the simultaneous determination of etophylline and theophylline in combined dosage forms, chemometric-assisted spectrophotometric methods have been developed. iosrjournals.org These methods use mathematical models to analyze the full spectrum data, allowing for the accurate quantification of both compounds without prior separation. iosrjournals.org

Use as an Internal Standard: In many analytical studies, particularly those involving High-Performance Liquid Chromatography (HPLC) with UV detection, this compound serves as an internal standard for the quantification of theophylline and other related compounds in various matrices, including plasma. researchgate.netwjpls.orgoup.com In these methods, a known amount of this compound is added to samples and standards. The ratio of the peak area of the analyte (e.g., theophylline) to the peak area of the internal standard (this compound) is used for calibration and quantification, which improves the precision and accuracy of the analysis. oup.comoup.com

Table 2: Summary of UV-Vis Spectrophotometric Analysis of this compound

| Analytical Goal | Methodology | λmax (nm) | Key Finding | Source(s) |

|---|---|---|---|---|

| Quantification in standard solution | Direct UV Spectrophotometry | 273 | Determined λmax in methanol for standard solutions (5-9 µg/ml). | iosrjournals.org |

| Quantification in syrup with Theophylline | Ion-Exchange Chromatography followed by UV Spectrophotometry | 272 | Successful separation from Theophylline for accurate quantification. | nih.gov |

| Simultaneous quantification with Theophylline | Chemometric-Assisted Spectrophotometry | Not applicable (full spectrum) | Overcame spectral overlap for simultaneous determination in combined dosage forms. | iosrjournals.org |

| Internal Standard for Theophylline analysis | HPLC-UV | Not applicable (used for reference) | Serves as a reliable internal standard in HPLC-UV methods for quantifying Theophylline. | researchgate.netoup.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Theophylline |

| Acetonitrile |

| Methanol |

| Orthophosphoric acid |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications in Molecular Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the physicochemical properties of molecules like 7-(β-Hydroxyethyl)theophylline.

DFT calculations are instrumental in elucidating the electronic properties of 7-(β-Hydroxyethyl)theophylline, which govern its reactivity and interactions. By calculating quantum chemical descriptors, researchers can predict the molecule's behavior in biological systems. For theophylline (B1681296) and its derivatives, DFT has been used to compute descriptors such as dipole moment, chemical hardness, hydration energy, electrophilicity, and polarizability. aucegypt.edu

These calculations involve determining the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how the molecule will interact with other chemical species. The HOMO region indicates the most likely site for electrophilic attack, while the LUMO region indicates the site for nucleophilic attack. This information is vital for understanding reaction mechanisms and designing derivatives with altered reactivity profiles. mdpi.comaucegypt.edu

Table 1: Quantum Chemical Descriptors for Theophylline Derivatives (Illustrative)

Based on QSAR studies of theophylline and related anti-inflammatory drugs, DFT calculations provide key insights into molecular properties that correlate with biological activity. aucegypt.edu

| Descriptor | Significance in Molecular Characterization |

|---|---|

| Dipole Moment | Indicates the overall polarity of the molecule, influencing solubility and binding interactions. |

| Chemical Hardness | Measures the molecule's resistance to change in its electron distribution; related to stability. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Electrophilicity Index | Quantifies the ability of the molecule to accept electrons, predicting its behavior as an electrophile. |

| Polar Surface Area (PSA) | Predicts the transport properties of a drug, including its ability to permeate cell membranes. |

| Hydration Energy | Represents the energy released upon solvation in water, affecting solubility and bioavailability. |

The biological activity of a flexible molecule like 7-(β-Hydroxyethyl)theophylline is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable spatial arrangements of the atoms, known as conformers. Computational methods are used to perform energy minimization, a process of finding the geometry of the molecule that corresponds to the lowest potential energy.

For etofylline (B1671713), its 3D structure can be generated and subjected to energy minimization using quantum chemistry programs. This process optimizes the bond lengths, bond angles, and torsion angles to find the most stable conformer(s). Furthermore, thermodynamic studies have experimentally determined the standard enthalpies of formation for 7-(β-Hydroxyethyl)theophylline in both crystalline and gaseous phases. researchgate.netresearchgate.net These experimental values serve as benchmarks for validating the accuracy of computational energetic calculations. Understanding the stable conformations and their relative energies is a prerequisite for meaningful molecular docking and structure-based drug design.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like 7-(β-Hydroxyethyl)theophylline) when it binds to a target molecule, typically a protein or enzyme, to form a stable complex. This method is crucial for understanding the molecular basis of a drug's mechanism of action.

In a study investigating the interaction between etofylline and Human Serum Albumin (HSA), the major transport protein in blood, molecular docking was employed to identify the binding site and mode of interaction. The process involved:

Preparation of Structures: The 3D structure of etofylline was generated and its energy was minimized. The crystal structure of HSA was obtained from the Protein Data Bank.

Grid Box Generation: A grid box was defined around the potential binding sites on the HSA protein.

Docking Simulation: Software such as AutoDock Vina was used to explore the possible binding poses of the flexible etofylline within the rigid receptor, calculating the binding affinity for each pose.

The results of such simulations reveal the specific amino acid residues involved in the interaction, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For instance, the binding energies for theophylline, the parent compound of etofylline, with various core biological targets have been calculated to range from -5.8 to -7.1 kcal/mol, indicating stable binding. researchgate.net These insights are fundamental for explaining the pharmacokinetics of the drug and for designing derivatives with enhanced affinity and selectivity for specific targets, such as phosphodiesterases or adenosine (B11128) receptors. nih.govfrontiersin.org

Table 2: Illustrative Molecular Docking Results for Theophylline and Derivatives

Docking studies predict the binding affinity of ligands to their biological targets. Lower binding energy values typically indicate more stable and favorable interactions. researchgate.net

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| 7-(β-Hydroxyethyl)theophylline (Etofylline) | Human Serum Albumin (HSA) | Data specific to study | Tryptophan, Lysine, Arginine |

| Theophylline | Prostaglandin G/H Synthase 2 (PTGS2) | -7.1 | Not specified researchgate.net |

| Theophylline | Interleukin-6 (IL-6) | -5.8 | Not specified researchgate.net |

| Theophylline Derivative | Phosphodiesterase 7A (PDE7A) | Data specific to study frontiersin.org | Glutamine, Histidine, Phenylalanine |

In Silico Modeling for Structure-Based Drug Design

In silico modeling encompasses a range of computational methods that leverage the insights from DFT and molecular docking to rationally design new drugs. This approach, known as structure-based drug design, aims to create molecules with improved therapeutic profiles.

For xanthine (B1682287) derivatives like 7-(β-Hydroxyethyl)theophylline, in silico modeling can be used to:

Develop Pharmacophore Models: Based on the binding mode of known active compounds, a pharmacophore model can be constructed. chemsrc.com This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. It serves as a template for screening virtual libraries of compounds or for designing new molecules that fit the model. chemsrc.com

Guide Synthetic Modifications: Computational studies can predict how structural modifications to the 7-(β-Hydroxyethyl)theophylline scaffold will affect its binding affinity and selectivity. For example, researchers can computationally evaluate a series of substitutions at various positions on the theophylline ring to identify candidates with potentially enhanced activity as adenosine receptor antagonists or phosphodiesterase inhibitors. aucegypt.eduoncotarget.comfarmaciajournal.com

Predict Physicochemical and Aerodynamic Properties: In silico models can also predict properties relevant to drug delivery. For instance, computational frameworks have been used to simulate the deposition patterns of inhalable theophylline powders within the respiratory tract, helping to optimize formulations for pulmonary delivery. mdpi.com

By integrating these computational strategies, researchers can accelerate the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds, and ultimately leading to the development of safer and more effective medicines. nih.gov

Emerging Research Frontiers and Future Directions

Exploration of Undiscovered Molecular Targets

While the primary mechanism of action of theophylline (B1681296) and its derivatives involves the inhibition of phosphodiesterase (PDE) and antagonism of adenosine (B11128) receptors, researchers are actively exploring other potential molecular targets. ontosight.ai This includes investigating its effects on histone deacetylase (HDAC) activity, which could explain its anti-inflammatory properties. ontosight.ai

Recent studies have also shed light on its potential in oncology. Research has shown that theophylline can down-regulate the expression of SRSF3, a splicing factor, and induce apoptosis and senescence in cancer cells. nih.gov Furthermore, a study on melanoma cells demonstrated that 7-(2-Hydroxyethyl)theophylline possesses antimetastatic capabilities, suggesting its potential as a differentiation-based therapeutic agent for cancer. nih.gov These findings open up new avenues for the development of 7-(2-Hydroxyethyl)theophylline as an anti-cancer agent.

Another area of interest is the potential of 7-(2-Hydroxyethyl)theophylline and other theophylline derivatives to act as cognitive enhancers. researchgate.net While research in this area is still in its early stages, it highlights the diverse pharmacological potential of this class of compounds.

Development of Advanced Preclinical Efficacy Models

To better evaluate the therapeutic potential of 7-(2-Hydroxyethyl)theophylline, researchers are utilizing more sophisticated preclinical models. In the context of cancer research, both in-vitro and in-vivo models have been employed to assess its antineoplastic efficacy. nih.gov For instance, studies have used murine and human metastatic melanoma cell lines to investigate its effects on cell proliferation and differentiation. nih.gov Furthermore, in-vivo studies involving mice intravenously injected with melanoma cells have been instrumental in demonstrating the antimetastatic capabilities of 7-(2-Hydroxyethyl)theophylline. nih.gov

For respiratory applications, preclinical models of bronchial asthma in guinea pigs have been used to assess the efficacy of theophylline derivatives in reducing bronchoconstriction induced by various agents. caymanchem.com The development of more complex models, such as those that recapitulate chronic lung diseases, will be crucial for further elucidating the therapeutic benefits of 7-(2-Hydroxyethyl)theophylline. acs.org

Strategies for Enhancing Selectivity and Specificity of Action

A key focus of current research is to enhance the selectivity and specificity of theophylline derivatives to improve their therapeutic index and reduce side effects. ontosight.ai One approach involves the synthesis of new derivatives with modifications at various positions of the theophylline molecule. ontosight.aiontosight.aifarmaciajournal.com For example, the addition of different functional groups can alter the compound's affinity for specific receptor subtypes or enzymes.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the chemical structure and evaluating the resulting changes in biological activity, researchers can identify key structural features that contribute to potency and selectivity. farmaciajournal.com For instance, studies have shown that the methyl groups at positions 1 and 3 of the methylxanthine backbone are important for targeting the splicing factor SRSF3. nih.gov

Another strategy to enhance selectivity is the development of functionalized congeners that can be attached to "carriers" to target specific tissues or cells. researchgate.net This approach could lead to the development of more targeted therapies with fewer off-target effects.

Integration of Omics Technologies in Mechanistic Research

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, offers powerful tools for gaining a comprehensive understanding of the mechanisms of action of 7-(2-Hydroxyethyl)theophylline. These technologies can provide a global view of the molecular changes that occur in cells and tissues upon treatment with the compound.

For example, metabolomics studies can identify the metabolic pathways affected by 7-(2-Hydroxyethyl)theophylline, providing insights into its biotransformation and potential drug-drug interactions. acs.org Proteomics can be used to identify the proteins that interact with the compound, helping to uncover novel molecular targets. Furthermore, the integration of multiple omics datasets can provide a more holistic understanding of the drug's effects and help in the identification of biomarkers for predicting treatment response. arxiv.org

Methodological Advancements in Synthesis and Characterization

Continuous advancements in synthetic chemistry are enabling the efficient and controlled synthesis of novel 7-(2-Hydroxyethyl)theophylline derivatives. farmaciajournal.comnih.govresearchgate.net Researchers are exploring new synthetic routes and methodologies to create a diverse library of compounds for pharmacological screening. jetir.orgdergipark.org.tr

In parallel, sophisticated analytical techniques are being employed for the thorough characterization of these newly synthesized compounds. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are used to confirm the chemical structure and purity of the compounds. farmaciajournal.comnih.gov These advancements in synthesis and characterization are essential for ensuring the quality and reproducibility of preclinical and clinical research.

Q & A

Basic Research Questions

Q. What are the optimal conditions for handling and storing 7-(β-Hydroxyethyl)theophylline in experimental settings?

- Methodological Answer : The compound is water-soluble (with moderate solubility in ethanol) and stable at 4°C for several days . For storage, use airtight containers to prevent hygroscopic degradation. When preparing solutions, dissolve in distilled water or ethanol (≤50% v/v) to avoid precipitation. Always verify purity via HPLC or LC-MS before critical experiments .

Q. How does the structure of 7-(β-Hydroxyethyl)theophylline influence its biochemical activity compared to other theophylline derivatives?

- Methodological Answer : The β-hydroxyethyl substitution at the 7-position enhances selectivity for phosphodiesterase inhibition, particularly elevating cAMP levels in cellular assays . Comparative studies with theophylline and dyphylline should include receptor-binding assays (e.g., ADORA2B antagonism ) and cAMP quantification via ELISA or FRET-based sensors . Structural analogs should be analyzed using molecular docking to assess binding affinity differences .

Q. What validated analytical techniques are recommended for quantifying 7-(β-Hydroxyethyl)theophylline in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 270–275 nm) is widely used for plasma/serum analysis . For higher sensitivity, LC-MS/MS with a C18 column and positive-ion electrospray ionization (m/z 225.1 → 181.0) is preferred. Validate methods using spike-recovery experiments in relevant matrices (e.g., human serum albumin solutions) to account for protein-binding interference .

Advanced Research Questions

Q. What experimental designs are optimal for investigating 7-(β-Hydroxyethyl)theophylline’s role in modulating cAMP-dependent signaling pathways?

- Methodological Answer : Use cell lines (e.g., U-937 monocytes ) pretreated with forskolin to elevate baseline cAMP. Apply the compound at 10–100 µM and measure cAMP via competitive ELISA or transgenic cAMP biosensors . Include controls with selective phosphodiesterase inhibitors (e.g., IBMX) to isolate mechanism-specific effects. For in vivo models, pair with microdialysis to monitor real-time cAMP changes in target tissues .

Q. How can researchers resolve discrepancies in reported receptor-binding affinities of 7-(β-Hydroxyethyl)theophylline across studies?

- Methodological Answer : Discrepancies may arise from variations in receptor subtypes (e.g., ADORA1 vs. ADORA2B ) or assay conditions (e.g., pH, temperature). Standardize protocols using radioligand binding assays (e.g., ³H-adenosine displacement) with controlled buffer systems (pH 7.4, 37°C). Perform parallel experiments with reference antagonists (e.g., CGS-15943) to validate receptor specificity .